

# "Methyl 4-oxotetrahydrofuran-3-carboxylate"

## CAS number 57595-23-0 properties

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### Compound of Interest

Compound Name: Methyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B046262

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## An In-depth Technical Guide to Methyl 4-oxotetrahydrofuran-3-carboxylate

CAS Number: 57595-23-0

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of **Methyl 4-oxotetrahydrofuran-3-carboxylate**, a key intermediate in organic synthesis, particularly within the realm of drug discovery and development.

### Core Properties and Specifications

**Methyl 4-oxotetrahydrofuran-3-carboxylate** is an organic compound characterized by a tetrahydrofuran ring substituted with both a ketone and a methyl ester functional group.<sup>[1]</sup> Its structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.<sup>[1]</sup>

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	144.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	220°C	<a href="#">[3]</a> <a href="#">[5]</a>
Density	1.265 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[5]</a>
Flash Point	91°C	<a href="#">[3]</a> <a href="#">[5]</a>
pKa	10.72 ± 0.20 (Predicted)	<a href="#">[3]</a> <a href="#">[4]</a>
Physical Form	Liquid, Solid, or Semi-solid	<a href="#">[6]</a>
Purity	≥95-97% (typical)	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Temperature	-20°C or 2-8°C under inert gas	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>

Table 2: Computational Chemistry Data

Descriptor	Value	Source
Topological Polar Surface Area (TPSA)	52.6 Å <sup>2</sup>	<a href="#">[2]</a> <a href="#">[4]</a>
LogP	-0.6251	<a href="#">[2]</a>
Hydrogen Bond Acceptors	4	<a href="#">[2]</a> <a href="#">[4]</a>
Hydrogen Bond Donors	0	<a href="#">[2]</a>
Rotatable Bonds	1	<a href="#">[2]</a>
Complexity	163	<a href="#">[4]</a>

## Experimental Protocols

### 1. Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate

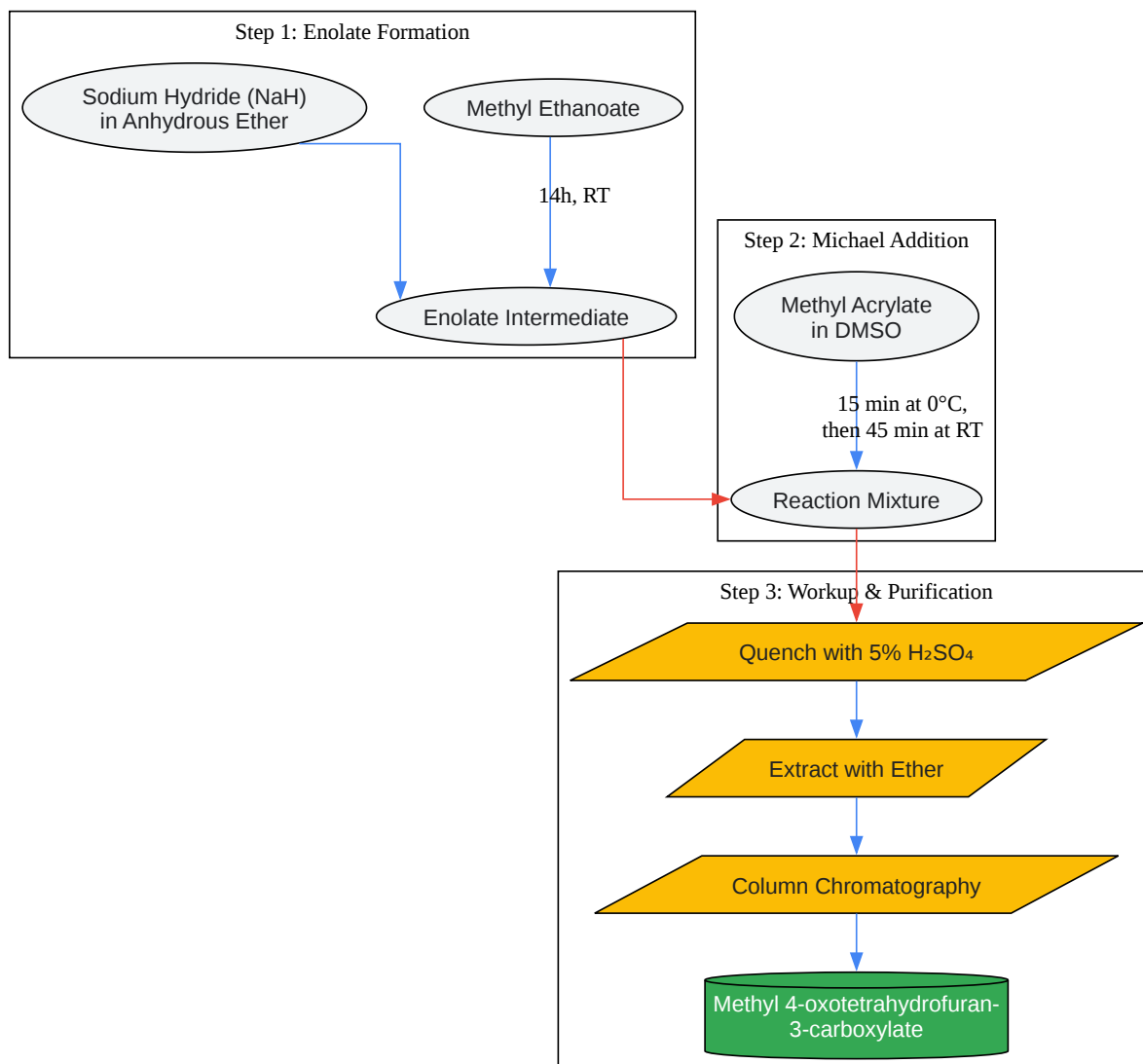
A documented method for the synthesis of this compound involves a Michael addition reaction. [\[3\]](#) The following protocol is adapted from available literature.

## Materials:

- Methyl ethanoate (Methyl acetate)
- Sodium hydride (NaH)
- Anhydrous diethyl ether
- Methyl acrylate
- Dimethyl sulfoxide (DMSO)
- 5% Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)

## Procedure:

- A slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL) is prepared at room temperature.
- Methyl ethanoate (4.5 g, 50 mmol) is added slowly and dropwise to the stirred slurry.
- The reaction mixture is stirred continuously for 14 hours at room temperature.
- The mixture is then concentrated under vacuum to yield a solid.
- A solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added to the resulting solid at 0°C.
- The mixture is stirred for 15 minutes at 0°C.
- The cooling bath is removed, and stirring is continued for an additional 45 minutes.
- The reaction mixture is poured into 5% H<sub>2</sub>SO<sub>4</sub> (60 mL) and extracted with ether (150 mL).
- The organic layer is dried, concentrated, and purified by column chromatography to yield the final product.<sup>[3]</sup>



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**Caption:** Synthesis workflow for **Methyl 4-oxotetrahydrofuran-3-carboxylate**.

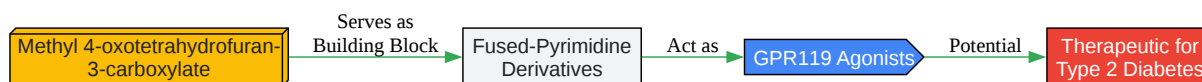
## 2. Spectroscopic Data

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  4.51-4.40 (m, 2H), 4.03 (q,  $J$  = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t,  $J$  = 8.1 Hz 1H).[3]

## Applications in Drug Development

**Methyl 4-oxotetrahydrofuran-3-carboxylate** serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[7] Its primary documented application is in the preparation of fused-pyrimidine derivatives, which have been investigated as a novel series of GPR119 agonists.[3][5]

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of this receptor have been shown to stimulate insulin secretion and promote the release of incretin hormones like GLP-1. The tetrahydrofuran core of the title compound provides a scaffold that can be elaborated into more complex heterocyclic systems required for potent GPR119 agonism.



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**Caption:** Role in the development of GPR119 agonists.

## Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Handling: Use in a well-ventilated area.[8][9] Avoid contact with skin, eyes, and clothing.[8]

Personal protective equipment, including safety glasses, gloves, and a lab coat, is

recommended.[8]

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[3][5][8] Recommended storage temperatures vary by supplier but are typically in the range of -20°C to 8°C.[2][3][5]

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